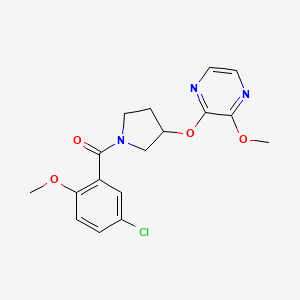

(5-Chloro-2-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034577-73-4

Cat. No.: VC5019272

Molecular Formula: C17H18ClN3O4

Molecular Weight: 363.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034577-73-4 |

|---|---|

| Molecular Formula | C17H18ClN3O4 |

| Molecular Weight | 363.8 |

| IUPAC Name | (5-chloro-2-methoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C17H18ClN3O4/c1-23-14-4-3-11(18)9-13(14)17(22)21-8-5-12(10-21)25-16-15(24-2)19-6-7-20-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3 |

| Standard InChI Key | SRFYITZMHLFXRG-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |

Introduction

Chemical Structure and Properties

The compound belongs to the methanone class, featuring a central pyrrolidine ring substituted with oxygen-linked aromatic systems. Its IUPAC name, (5-chloro-2-methoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone, reflects its three primary components:

-

A 5-chloro-2-methoxyphenyl group providing electron-withdrawing and hydrophobic characteristics.

-

A pyrrolidine ring serving as a conformational scaffold.

-

A 3-methoxypyrazin-2-yloxy moiety introducing nitrogen-rich heterocyclic functionality .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₈ClN₃O₄ | |

| Molecular Weight | 363.8 g/mol | |

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC | |

| InChIKey | HPUPFEJEUFXJOD-UHFFFAOYSA-N | |

| CAS Registry | 2034498-99-0 |

The chlorine atom at the 5-position of the phenyl ring enhances electrophilicity, while the methoxy groups on both the phenyl and pyrazine rings contribute to solubility and hydrogen-bonding capacity . The pyrrolidine’s tertiary nitrogen may facilitate interactions with biological targets, such as enzymes or receptors requiring cationic or hydrogen-bonding partners .

Physicochemical Characteristics

Key physicochemical properties remain partially characterized:

Solubility and Stability

-

Solubility: Current data are unavailable, but methoxy and pyrrolidine groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA).

-

Stability: The compound likely degrades under strong acidic or basic conditions due to hydrolyzable ether and amide bonds. Storage at -20°C in inert atmospheres is recommended for long-term preservation.

Spectroscopic Data

-

Mass Spectrometry: Expected molecular ion peak at m/z 363.8 (M⁺), with fragmentation patterns arising from cleavage of the pyrrolidine-pyrazine ether bond.

-

NMR: ¹H NMR would reveal signals for the methoxy groups (~δ 3.8–4.0 ppm), pyrrolidine protons (δ 1.8–3.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

Analytical and Characterization Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

-

Mobile Phase: Gradient of acetonitrile/water (0.1% TFA).

X-ray Crystallography

Future Research Directions

-

Synthetic Optimization: Develop scalable routes with higher yields and fewer protection steps.

-

Target Identification: Screen against kinase panels and bacterial assays to identify primary biological targets.

-

ADMET Profiling: Assess pharmacokinetics, metabolic stability, and toxicity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume